molecular formula C17H20O5S B054956 (R)-3-(Benzyloxy)-2-hydroxypropyl 4-methylbenzenesulfonate CAS No. 23214-66-6

(R)-3-(Benzyloxy)-2-hydroxypropyl 4-methylbenzenesulfonate

Cat. No. B054956
CAS RN: 23214-66-6
M. Wt: 336.4 g/mol
InChI Key: HBMUWOSOGHUWSS-MRXNPFEDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “(R)-3-(Benzyloxy)-2-hydroxypropyl 4-methylbenzenesulfonate” is a chemical entity known for its participation in various synthetic pathways. While the specific compound itself is not directly mentioned in available literature, compounds with similar structural features and functional groups have been studied for their physical, chemical, and crystallographic properties. The information below is derived from research on similar molecules.

Synthesis Analysis

The synthesis of related sulfonate compounds often involves multi-step processes, starting from commercially available materials. For example, 3-Hydroxy-2-iodophenyl-(4-methylbenzenesulfonate) is synthesized from resorcinol through a three-step procedure, indicating a potential pathway for the synthesis of related compounds. The overall yield and methodologies employed can provide insights into the complexity and efficiency of these synthetic routes (Pan et al., 2020).

Molecular Structure Analysis

Molecular structure analysis of related sulfonate compounds, such as 2-Amino-5-methylpyridinium 3-carboxy-4-hydroxybenzenesulfonate, reveals specific bonding interactions and crystal packing. These studies highlight the importance of N—H⋯O hydrogen bonds and π–π interactions, which could be relevant to understanding the structure of “(R)-3-(Benzyloxy)-2-hydroxypropyl 4-methylbenzenesulfonate” (Hemamalini & Fun, 2010).

Chemical Reactions and Properties

Sulfonate compounds participate in various chemical reactions due to their functional groups. For instance, peroxidase-catalyzed desulfonation reactions have been reported for related compounds, which could shed light on the reactivity of the sulfonate group in “(R)-3-(Benzyloxy)-2-hydroxypropyl 4-methylbenzenesulfonate” (Muralikrishna & Renganathan, 1993).

Scientific Research Applications

  • Pharmaceutical Development and Drug Discovery Research

    • Summary of the application : Benzyl L-Phenylalaninate 4-Methylbenzenesulfonate, a compound similar to the one you mentioned, is used in pharmaceutical development and drug discovery research .
  • Corrosion Inhibition

    • Summary of the application : A compound similar to the one you mentioned, 1-(benzyloxy)-1-oxopropan-2-aminium 4-methylbenzenesulfonate (1-BOPAMS), has been evaluated for its effectiveness in inhibiting mild steel corrosion .
    • Methods of application or experimental procedures : The compound was evaluated in a 1.0 M hydrochloric acid solution using electrochemical impedance spectroscopy (EIS) .
  • Chemical Synthesis

    • Summary of the application : A compound similar to the one you mentioned, 2- (2- (2- (benzyloxy)ethoxy)ethoxy)ethyl 4-methylbenzenesulfonate, is used in chemical synthesis .
  • Chemical Synthesis

    • Summary of the application : A compound similar to the one you mentioned, 2- (2- (2- (benzyloxy)ethoxy)ethoxy)ethyl 4-methylbenzenesulfonate, is used in chemical synthesis .

Safety And Hazards

The safety and hazard information for “®-3-(Benzyloxy)-2-hydroxypropyl 4-methylbenzenesulfonate” is not specified in the sources I found .

properties

IUPAC Name

[(2R)-2-hydroxy-3-phenylmethoxypropyl] 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20O5S/c1-14-7-9-17(10-8-14)23(19,20)22-13-16(18)12-21-11-15-5-3-2-4-6-15/h2-10,16,18H,11-13H2,1H3/t16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBMUWOSOGHUWSS-MRXNPFEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC(COCC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC[C@@H](COCC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90545778
Record name (2R)-3-(Benzyloxy)-2-hydroxypropyl 4-methylbenzene-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90545778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-3-(Benzyloxy)-2-hydroxypropyl 4-methylbenzenesulfonate

CAS RN

23214-66-6
Record name (2R)-3-(Benzyloxy)-2-hydroxypropyl 4-methylbenzene-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90545778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.